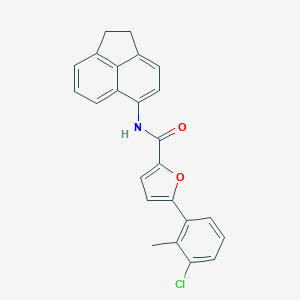![molecular formula C27H21FN2OS B317387 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE](/img/structure/B317387.png)
4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is a complex organic compound that features a benzothiazole moiety, a fluorobenzyl group, and a benzylamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the fluorobenzylamine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the fluorobenzyl group, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives share the benzothiazole core structure and exhibit similar biological activities.
Fluorobenzylamines: Compounds containing the fluorobenzylamine moiety, such as 4-fluorobenzylamine, are structurally related and may have comparable properties.
Uniqueness
4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is unique due to the combination of its benzothiazole and fluorobenzylamine moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be observed in simpler analogs .
属性
分子式 |
C27H21FN2OS |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-yl)-N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]aniline |
InChI |
InChI=1S/C27H21FN2OS/c28-22-13-9-19(10-14-22)18-31-25-7-3-1-5-21(25)17-29-23-15-11-20(12-16-23)27-30-24-6-2-4-8-26(24)32-27/h1-16,29H,17-18H2 |
InChI 键 |
ADQFDKPDZDPYSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC5=CC=C(C=C5)F |
规范 SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B317305.png)
![1-(4-Ethylphenyl)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B317306.png)
![4-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B317307.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317309.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317311.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B317314.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317315.png)
![1-(2,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317316.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B317319.png)
![(5Z)-5-[(4-ethoxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317323.png)
![methyl 4-[(2Z)-2-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)hydrazinyl]benzoate](/img/structure/B317324.png)
![(5Z)-5-[(2,5-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317328.png)

![ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate](/img/structure/B317331.png)
